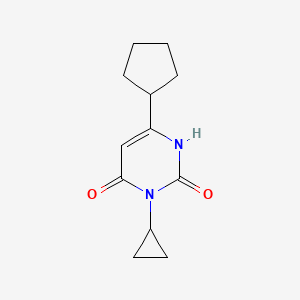

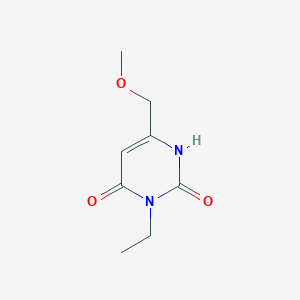

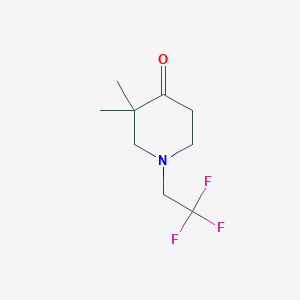

3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one

Übersicht

Beschreibung

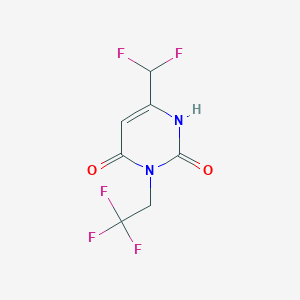

3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one , also known as Togni’s Reagent , is a hypervalent iodine compound. It acts as an electrophilic CF₃-transfer reagent . The compound is widely used for direct, mild, and efficient trifluoromethylation reactions. Its molecular formula is C₁₀H₁₀F₃IO .

Synthesis Analysis

The synthesis of Togni’s Reagent involves the preparation of 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole. This compound serves as the precursor for the trifluoromethyl group transfer. The synthetic route typically includes iodination of the corresponding benzene derivative followed by oxidative cyclization .

Molecular Structure Analysis

CC1(C)OIC(F)(F)F

Chemical Reactions Analysis

Wissenschaftliche Forschungsanwendungen

Polymerization Initiators

A study by Kang et al. (2019) introduced new phenyl-triazine-containing thermal radical initiators, including compounds with structural similarities to "3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one", for radical polymerization. These initiators showed over 92% polymerization conversion rates and were effective in various applications, especially polymer coating due to their ability to initiate polymerization efficiently at lower temperatures (Kang et al., 2019).

Opioid Receptor Research

Zimmerman et al. (1994) conducted structure-activity relationship studies within N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines to discover a peripherally selective opioid antagonist for gastrointestinal motility disorders. The study highlights the importance of the N-substituent's size and polarity in achieving high activity following systemic administration (Zimmerman et al., 1994).

Material Science and Chemistry

A paper by Shashi et al. (2020) on the synthesis of 1,4-dihydropyridine derivatives, including compounds with fluorinated components, showcases the role of fluorine in affecting weak interactions and crystal packing. This research is indicative of the ongoing interest in developing new materials with tailored properties for specific applications (Shashi et al., 2020).

Sunscreen and UV Filters

Suresh et al. (2015) synthesized a new series of piperidine derivatives proposed as potential sunscreens and UV filters. The study included detailed spectroscopic analysis and suggested these compounds due to their favorable properties for absorbing UV radiation (Suresh et al., 2015).

Antioxidant and Anti-Inflammatory Activities

Tharini and Sangeetha (2015) investigated the antioxidant and anti-inflammatory activity of 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime. The study found significant anti-inflammatory activity and in vitro antioxidant activity, highlighting the potential of these compounds in pharmaceutical applications (Tharini & Sangeetha, 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,3-dimethyl-1-(2,2,2-trifluoroethyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO/c1-8(2)5-13(4-3-7(8)14)6-9(10,11)12/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFPVLVUNGLSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1=O)CC(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

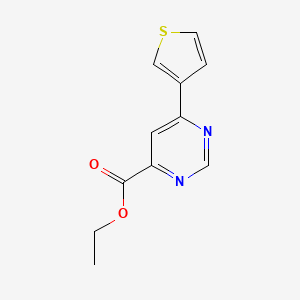

![3-Methyl-6-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484310.png)